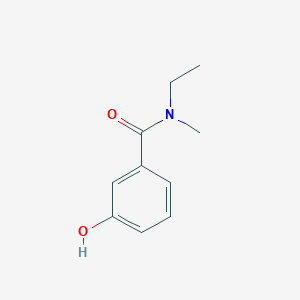
N-ethyl-3-hydroxy-N-methylbenzamide
Übersicht
Beschreibung
N-ethyl-3-hydroxy-N-methylbenzamide is a compound with the CAS Number: 1094918-79-2 . It has a molecular weight of 179.22 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for N-ethyl-3-hydroxy-N-methylbenzamide is 1S/C10H13NO2/c1-3-11 (2)10 (13)8-5-4-6-9 (12)7-8/h4-7,12H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Application in Metal-Organic Frameworks (MOFs) Synthesis
- Summary of the Application : DEET has been shown to act as a solvent in the synthesis of MOFs . MOFs are a class of crystalline coordination polymers composed of metal ions or clusters bound by organic linker molecules . They are generally synthesized in toxic formamide solvents . The use of DEET as a synthesis solvent is a greener alternative that would lower production barriers and facilitate applications such as drug delivery .
- Results or Outcomes : The use of DEET as a solvent in MOF synthesis has been shown to be successful . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .
Application as a PDE10A Inhibitor
- Summary of the Application : N-ethyl-3-hydroxy-N-methylbenzamide is known to act as a potent inhibitor of PDE10A (phosphodiesterase 10A) . PDE10A is an enzyme that is abundant only in brain tissue . Inhibitors of this enzyme have potential applications in the treatment of various neurological and psychiatric disorders.
Application as an Insect Repellent
- Summary of the Application : DEET is the most widely used insect repellent . It has been shown to be very effective in repelling a variety of insects, including mosquitoes, ticks, fleas, chiggers, and many others .
- Methods of Application or Experimental Procedures : DEET is typically applied topically to the skin or clothing. It works by interfering with the receptors on the antennae of insects, making it difficult for them to detect the presence of humans .
- Results or Outcomes : The use of DEET as an insect repellent has been shown to be highly effective. It is considered the gold standard of insect repellents and is recommended by many health organizations for protection against insect-borne diseases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)10(13)8-5-4-6-9(12)7-8/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLQYLHYIEKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-hydroxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



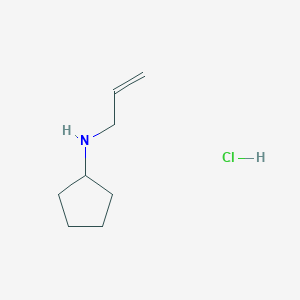
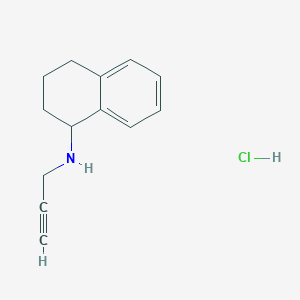

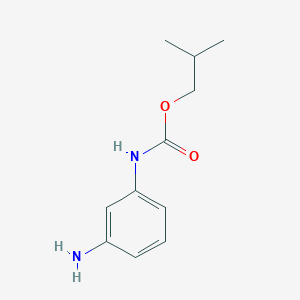
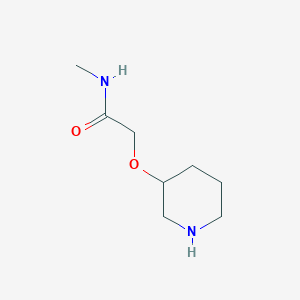
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
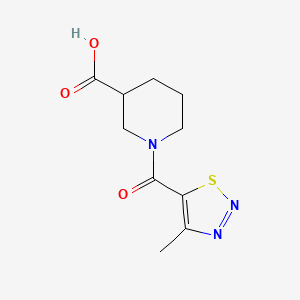
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)
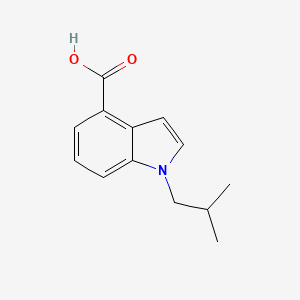
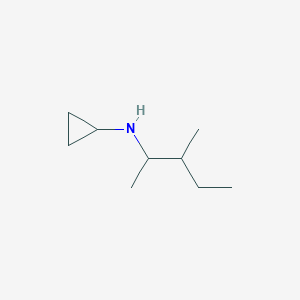


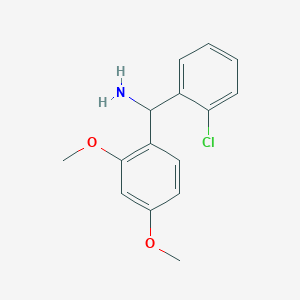
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)